

JNJ-64264681 vs. Acalabrutinib: A Comparative Guide to Kinase Selectivity

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Compound of Interest		
Compound Name:	JNJ-64264681	
Cat. No.:	B15577197	Get Quote

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Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of covalent irreversible inhibitors has revolutionized the therapeutic landscape, with second-generation inhibitors demonstrating improved selectivity and safety profiles over the first-in-class drug, ibrutinib. This guide provides a detailed comparison of the kinase selectivity of two such inhibitors: **JNJ-64264681**, a clinical-stage BTK inhibitor, and acalabrutinib, an FDA-approved therapy.

Executive Summary

Both **JNJ-64264681** and acalabrutinib are potent, irreversible covalent inhibitors of BTK. Preclinical data highlight the "exceptional kinome selectivity" of **JNJ-64264681**.[1][2][3][4][5] Acalabrutinib is also recognized for its high selectivity, with a more favorable off-target profile compared to ibrutinib.[5][6][7][8][9] While direct head-to-head kinome scan data from a single study is not publicly available, this guide synthesizes available data to provide a comparative overview of their selectivity.

Data Presentation

The following table summarizes the available quantitative data on the kinase selectivity of **JNJ-64264681** and acalabrutinib. It is important to note that the data for each compound are derived from different studies and experimental conditions, which may influence the results.



Feature	JNJ-64264681	Acalabrutinib
On-Target Potency (BTK)	Potent covalent inhibitor	Potent covalent inhibitor
Kinome Selectivity Profile	Described as "exceptional"[1] [2][3][4][5][10][11][12]	Highly selective[13][14][15]
Off-Target Kinases Inhibited (>65% at 1 μM)	Data not publicly available in a comparable format	≤11 kinases (out of 403 wild- type kinases)[14]
Key Off-Target Families Avoided	Information not detailed in publicly available sources	Minimal inhibition of EGFR and ITK families compared to ibrutinib[6]

Experimental Protocols

The selectivity of BTK inhibitors is typically determined using in vitro kinase profiling assays. The two most common methods cited in the literature for **JNJ-64264681** and acalabrutinib are the KINOMEscan® competition binding assay and the LanthaScreen™ Eu Kinase Binding Assay.

KINOMEscan® Competition Binding Assay (General Protocol)

This assay measures the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase indicates that the test compound is effectively competing for the active site.

Workflow:

- Compound Preparation: The test inhibitor is serially diluted to the desired concentrations.
- Assay Plate Preparation: DNA-tagged kinases from a diverse panel are added to the wells of a microtiter plate.



- Incubation: The test compound is added to the wells containing the kinases and incubated to allow binding to reach equilibrium.
- Competitive Binding: The kinase-inhibitor mixtures are then transferred to a plate containing an immobilized ligand that binds to the active site of the kinases.
- Washing: The plate is washed to remove any unbound kinases and inhibitors.
- Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR using primers specific for the DNA tag on each kinase.
- Data Analysis: Results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a higher degree of inhibition. For dose-response experiments, dissociation constants (Kd) can be calculated.

LanthaScreen™ Eu Kinase Binding Assay (General Protocol)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure inhibitor binding to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled tracer (an ATP-competitive kinase inhibitor) to a europium-labeled anti-tag antibody-bound kinase. When the tracer binds to the kinase, it brings the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. A test compound that binds to the kinase's active site will displace the tracer, leading to a decrease in the FRET signal.[1][13][16][17]

Workflow:

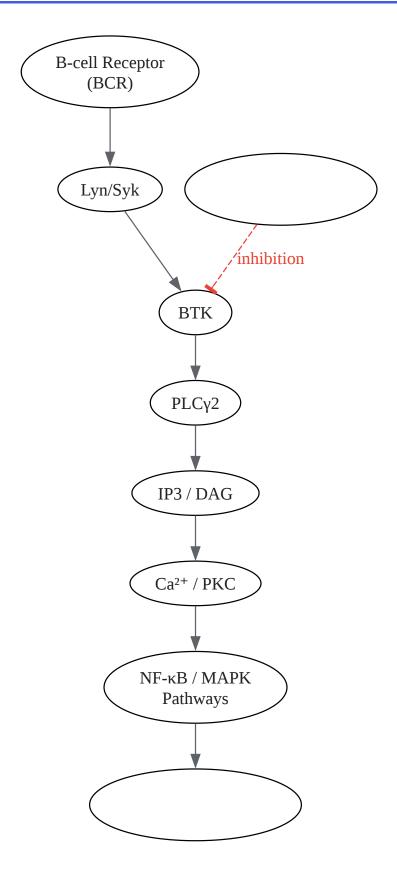
- Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, a fluorescently labeled tracer, and the test compound at appropriate concentrations.
- Assay Assembly: In a microplate, combine the kinase and the anti-tag antibody.
- Inhibitor Addition: Add the test compound at various concentrations.
- Tracer Addition: Add the fluorescent tracer to initiate the competition reaction.



- Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- Detection: Measure the TR-FRET signal using a plate reader capable of detecting both the europium donor and the tracer acceptor fluorescence.
- Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of tracer binding by the test compound. IC50 values are determined by plotting the fluorescence ratio against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams





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